molecular formula C24H17FN2O4S2 B3410133 N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895472-14-7

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B3410133
CAS RN: 895472-14-7
M. Wt: 480.5 g/mol
InChI Key: AJMXAQCSUUFVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as BPTES, is a small molecule inhibitor that specifically targets the enzyme glutaminase, which is involved in the metabolism of glutamine. This compound has shown great potential in cancer research, as it can selectively kill cancer cells by disrupting their metabolism.

Mechanism of Action

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This disrupts the metabolism of cancer cells, which rely on glutamine for their energy and biosynthesis needs. As a result, cancer cells that are dependent on glutaminase for survival undergo apoptosis, while normal cells are unaffected.
Biochemical and physiological effects:
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the differential expression of glutaminase in cancer cells versus normal cells. N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has also been shown to inhibit tumor growth in animal models of cancer, both alone and in combination with other cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments is its specificity for glutaminase, which allows for the selective targeting of cancer cells. However, N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. One area of interest is the development of more potent and selective glutaminase inhibitors, which could improve the efficacy of this approach in cancer treatment. Another area of research is the identification of biomarkers that can predict which cancers are most likely to respond to glutaminase inhibition. Finally, there is interest in exploring the use of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in combination with other cancer treatments, such as immunotherapy, to further improve patient outcomes.

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been extensively studied in cancer research, as it has been shown to selectively target cancer cells that rely on glutaminase for their survival. This enzyme is upregulated in many types of cancer, and its inhibition by N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide can lead to cell death. N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has also been shown to synergize with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4S2/c25-18-11-13-19(14-12-18)33(30,31)15-20(28)26-24-27-21(16-7-3-1-4-8-16)23(32-24)22(29)17-9-5-2-6-10-17/h1-14H,15H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMXAQCSUUFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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